molecular formula C₂₀H₂₂N₆O₅ B1144508 4-Defluoro raltegravir CAS No. 1193687-87-4

4-Defluoro raltegravir

Cat. No.: B1144508
CAS No.: 1193687-87-4
M. Wt: 426.43
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Defluoro Raltegravir is a characterized chemical compound intended for use as a Reference Standard in pharmaceutical research and development. This product serves as a critical quality control tool for the analysis of the active pharmaceutical ingredient (API) Raltegravir, an antiretroviral medication belonging to the integrase inhibitor class used in the management of HIV-1 infection . As a structural analog of Raltegravir, this compound is formally known as Raltegravir EP Impurity E and is essential for analytical method development (AMV), validation, and routine Quality Control (QC) applications during the synthesis and formulation stages of drug development . It provides a benchmark for ensuring the identity, purity, and quality of Raltegravir, helping to maintain traceability against pharmacopeial standards such as those set by the USP or EP . CAS Number: 1193687-87-4 Intended Use: This product is designed for laboratory research and analytical applications only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[4-(benzylcarbamoyl)-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O5/c1-11-24-25-17(31-11)16(29)23-20(2,3)19-22-13(14(27)18(30)26(19)4)15(28)21-10-12-8-6-5-7-9-12/h5-9,27H,10H2,1-4H3,(H,21,28)(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAAUZDDPLHEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193687-87-4
Record name 4-Defluoro raltegravir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193687874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-DEFLUORO RALTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW9D8B48NG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of 4 Defluoro Raltegravir

Retrosynthetic Analysis and Strategic Approaches to the Core Chemical Structure

A logical retrosynthetic analysis of 4-Defluoro raltegravir (B610414) breaks the molecule down into three key building blocks: the N-methyl pyrimidinone core, the aminomethylpropane linker, and the 5-methyl-1,3,4-oxadiazole moiety. The primary disconnection points are the two amide bonds connecting these fragments.

This leads to a convergent synthetic strategy where the central pyrimidinone ring is constructed first and then elaborated. The key starting materials for this approach are generally simple and commercially available. One common strategy begins with 2-amino-2-methylpropanenitrile (B28548), which is derived from acetone (B3395972) cyanohydrin. This serves as the precursor for the aminomethylpropane unit. The 5-methyl-1,3,4-oxadiazole-2-carboxylic acid or its corresponding acyl chloride provides the oxadiazole fragment. The pyrimidinone core is typically constructed through a cyclization reaction involving an amidoxime (B1450833) and a diester, such as dimethyl acetylenedicarboxylate.

An alternative approach involves constructing the oxadiazole ring later in the synthesis, which can circumvent the use of the potentially unstable 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride. google.com

Key Synthetic Steps and Intermediate Characterization for 4-Defluoro Raltegravir Preparation

The synthesis of this compound can be accomplished through a multi-step sequence, which is analogous to the established synthesis of raltegravir. researchgate.netresearchgate.net The following represents a plausible synthetic pathway:

Amide Formation: The synthesis commences with the acylation of 2-amino-2-methylpropanenitrile with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride to form N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide. This intermediate is a stable solid that can be characterized by standard spectroscopic methods such as NMR and mass spectrometry.

Amidoxime Formation: The nitrile group of the resulting carboxamide is then converted to an amidoxime by treatment with hydroxylamine. This step introduces the necessary functionality for the subsequent cyclization.

Pyrimidinone Ring Construction: The central hydroxypyrimidinone ring is formed by the condensation of the amidoxime with dimethyl acetylenedicarboxylate. This reaction proceeds through a thermal rearrangement of the initial adduct to yield the highly functionalized heterocyclic core. researchgate.net

N-Methylation: The pyrimidinone nitrogen is selectively methylated. This step is crucial and can be challenging due to the potential for O-methylation. The use of specific methylating agents like trimethylsulfoxonium (B8643921) iodide or a two-step procedure involving (chloromethyl)dimethylchlorosilane and potassium fluoride (B91410) has been shown to favor the desired N-methylation. wikipedia.orgnewdrugapprovals.org

Amidation with Benzylamine (B48309): The methyl ester on the pyrimidinone ring is converted to the final carboxamide through reaction with benzylamine. This is the key step that differentiates the synthesis of this compound from that of raltegravir.

Final Deprotection (if necessary): Depending on the specific synthetic route chosen, a final deprotection step may be required to unmask the hydroxyl group on the pyrimidinone ring.

The characterization of key intermediates would rely on techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm their structures at each stage of the synthesis.

Optimization of Synthetic Pathways and Reaction Conditions

Significant efforts have been directed towards optimizing the synthesis of raltegravir, and these improvements can be directly applied to the preparation of this compound. A second-generation manufacturing route for raltegravir has been developed that boasts higher productivity and a significant reduction in waste. researchgate.net Key highlights of these optimizations include:

Waste Reduction: The implementation of greener chemistry principles has resulted in a significant decrease in both organic and aqueous waste, making the synthesis more environmentally friendly. researchgate.net

Further optimization could involve exploring microwave-assisted reactions for certain steps, such as the amidation, which has been shown to be effective in the synthesis of raltegravir. researchgate.net

Synthesis of Deuterated or Labeled Analogs for Mechanistic Investigations

The synthesis of deuterated or isotopically labeled analogs of this compound is crucial for conducting mechanistic studies, such as metabolic profiling and pharmacokinetic analyses. While a specific synthesis for labeled this compound has not been detailed in the literature, its preparation can be envisioned by incorporating isotopically labeled reagents at specific steps in the established synthetic pathway.

For instance, deuterated analogs could be prepared by:

Deuterated Methylation: Utilizing a deuterated methylating agent, such as CD3I or deuterated trimethylsulfoxonium iodide, in the N-methylation of the pyrimidinone ring would introduce a deuterated methyl group at the N1 position.

Deuterated Benzylamine: Employing a deuterated benzylamine (e.g., benzyl-d7-amine) in the final amidation step would label the benzyl (B1604629) moiety of the molecule.

The following table outlines potential deuterated reagents and their corresponding labeled positions in the final this compound molecule:

Labeled ReagentPosition of Labeling
Deuterated Methyl Iodide (CD3I)N1-methyl group
Benzyl-d7-amineBenzyl ring and methylene (B1212753) bridge

These labeled compounds would be invaluable tools for researchers investigating the biological fate and mechanism of action of this compound.

Molecular Mechanism of Action and Integrase Binding Dynamics

Biochemical Characterization of Integrase Inhibition by 4-Defluoro Raltegravir (B610414)

Biochemical assays are fundamental in characterizing the inhibitory potential of any new compound. For 4-Defluoro raltegravir, these would involve in vitro studies using purified recombinant integrase.

To understand the inhibitory mechanism of a compound like this compound, researchers would perform enzyme kinetic studies. These experiments would determine key parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For the parent compound, raltegravir, such studies have demonstrated potent inhibition of integrase activity. nih.gov

Hypothetical Data Table for this compound Enzyme Kinetics:

Parameter Hypothetical Value Description
Ki Not Available Inhibition constant, indicating the concentration required to produce half-maximum inhibition.
IC50 Not Available Half-maximal inhibitory concentration.

Note: This table is for illustrative purposes only, as no experimental data for this compound is publicly available.

A key assay for evaluating integrase inhibitors is the strand transfer inhibition assay. This in vitro test directly measures the ability of a compound to block the integration of a DNA substrate into a target DNA molecule, mimicking the physiological function of the integrase enzyme. The potency is typically reported as the half-maximal inhibitory concentration (IC50). For raltegravir, the IC50 for strand transfer inhibition is in the low nanomolar range, indicating high potency. nih.gov It would be anticipated that a similar assay would be necessary to determine the specific potency of this compound.

Comparative Strand Transfer Inhibition Potency:

Compound IC50 (nM)
Raltegravir 2-7 nih.gov

Note: This table highlights the absence of specific data for this compound.

Computational Chemistry and Molecular Modeling Investigations

Computational methods are invaluable for elucidating the molecular interactions between an inhibitor and its target enzyme. These studies provide insights that can guide the design of more potent and specific inhibitors.

Molecular docking simulations would be employed to predict the binding pose and affinity of this compound within the active site of HIV-1 integrase. Such studies for raltegravir and its analogs have revealed critical interactions with the catalytic triad (B1167595) residues and the two magnesium ions. nih.gov The predicted binding energy from these simulations provides a theoretical estimate of the inhibitor's potency.

Hypothetical Docking Results for this compound:

Parameter Hypothetical Value Description
Binding Energy (kcal/mol) Not Available A lower value indicates a more favorable binding interaction.

Note: This table is for illustrative purposes only, as no specific docking studies for this compound have been published.

To understand the dynamic behavior of the inhibitor-enzyme complex, molecular dynamics (MD) simulations are performed. These simulations provide insights into the stability of the binding pose over time and can reveal conformational changes in both the ligand and the protein upon binding. MD simulations of raltegravir analogs have been used to assess the stability of their interactions with the integrase active site. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of the inhibitor. These calculations can provide information about the molecule's reactivity, charge distribution, and the nature of its interactions with the metal ions in the active site. Such studies are crucial for understanding the fundamental forces driving the binding affinity and specificity of the inhibitor.

Structural Elucidation of Integrase-Inhibitor Interactions

The mechanism of action for integrase strand transfer inhibitors (INSTIs) like raltegravir is known to involve the chelation of two essential magnesium ions within the enzyme's active site. This interaction prevents the catalytic activity of integrase, which is crucial for integrating the viral DNA into the host genome. While it is hypothesized that this compound acts via a similar mechanism, specific structural data to confirm this and detail the precise binding mode are not available.

Biophysical Techniques for Binding Analysis (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

A thorough review of existing literature did not yield any studies that have utilized biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to analyze the binding of this compound to HIV-1 integrase.

Isothermal Titration Calorimetry (ITC): There are no published ITC data detailing the thermodynamic profile of the interaction between this compound and integrase. Such data would be essential for determining key binding parameters like the dissociation constant (Kd), binding enthalpy (ΔH), and binding entropy (ΔS), which provide insight into the forces driving the interaction.

Surface Plasmon Resonance (SPR): Similarly, no SPR studies for this compound have been published. SPR analysis would provide valuable information on the kinetics of the binding interaction, including the association (ka) and dissociation (kd) rate constants.

Without these experimental results, a quantitative analysis of the binding affinity and kinetics for this specific compound remains uncharacterized.

Table 1: Summary of Biophysical Binding Data for this compound and Integrase

Technique Binding Parameter Value
Isothermal Titration Calorimetry (ITC) Dissociation Constant (Kd) No Published Data
Binding Enthalpy (ΔH) No Published Data
Binding Entropy (ΔS) No Published Data
Surface Plasmon Resonance (SPR) Association Rate (ka) No Published Data

This table is provided for illustrative purposes based on the requested format; however, no data is available from the literature for this compound.

Crystallographic or Cryo-Electron Microscopy Studies of Integrase-4-Defluoro Raltegravir Co-Complexes (if published)

There are no published crystal structures or cryo-electron microscopy (cryo-EM) reconstructions of the HIV-1 integrase (or its prototype foamy virus counterpart) in a co-complex with this compound. Structural studies are critical for visualizing the precise orientation of the inhibitor within the enzyme's active site and identifying the specific amino acid residues involved in the interaction.

While numerous structures of integrase complexed with raltegravir and other second-generation inhibitors exist, these findings cannot be directly extrapolated to the 4-Defluoro analog without dedicated experimental verification. The removal of the fluorine atom from the 4-fluorobenzyl group of raltegravir could potentially alter key interactions, such as π-π stacking or hydrophobic contacts, within the binding pocket, thereby influencing its potency and resistance profile. However, without co-complex structures, any discussion of these effects remains speculative.

Preclinical Pharmacological Evaluation in in Vitro Systems

Antiviral Activity in Cell-Based Mechanistic Assays

Specific data on the inhibition of viral replication in mechanistic cell cultures and the evaluation of the selectivity index for 4-Defluoro raltegravir (B610414) are not available in published literature. For the parent compound, raltegravir, such studies have established its potent activity against HIV-1 replication by inhibiting the strand transfer step of integration. nih.gov The selectivity of raltegravir is well-documented, showing high specificity for HIV integrase over host cellular enzymes. nih.gov Without experimental data, the antiviral profile of the 4-Defluoro analog remains uncharacterized.

In Vitro Metabolic Stability and Biotransformation Pathways

Detailed assessments of the metabolic stability of 4-Defluoro raltegravir in hepatic microsomes and isolated hepatocytes have not been publicly reported. springernature.comnuvisan.com Consequently, the in vitro metabolites and their chemical structures for this specific analog have not been identified. The primary metabolic pathway for raltegravir is known to be glucuronidation, mainly mediated by the UGT1A1 enzyme. njmonline.nl The metabolic fate of this compound, and how the absence of the fluorine atom might influence its susceptibility to metabolic enzymes, has not been determined. utsouthwestern.eduthermofisher.comcreative-bioarray.com

Assessment of Potential for In Vitro Drug-Drug Interactions

There is no available information from in vitro studies regarding the potential for this compound to cause drug-drug interactions. In vitro studies with raltegravir have shown it has a low propensity to inhibit or induce major cytochrome P450 (CYP) enzymes or drug transporters at clinically relevant concentrations. nih.govnih.gov The interaction profile of its 4-Defluoro derivative has not been investigated.

Inhibition and Induction of Cytochrome P450 Isoforms in In Vitro Systems

No data is available on the inhibitory or inductive effects of this compound on cytochrome P450 isoforms from in vitro studies.

Interaction with Drug Transporters in Cell Lines (e.g., P-glycoprotein)

No data is available regarding the interaction of this compound with P-glycoprotein or other drug transporters in cell line-based assays.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Impact of Defluorination on Integrase Binding Affinity and Enzymatic Inhibition

The 4-fluorobenzyl group of raltegravir (B610414) is a crucial component that anchors the inhibitor into a hydrophobic pocket of the HIV-1 integrase enzyme. researchgate.net The removal of the fluorine atom to create 4-Defluoro raltegravir directly modifies the electronic and steric properties of this benzyl (B1604629) moiety, which can influence its binding affinity and inhibitory capacity. Fluorine, being the most electronegative element, imparts a distinct electronic signature to the phenyl ring, affecting its interaction with amino acid residues within the binding pocket.

Exploration of Substituent Effects on the Core Raltegravir Scaffold and their Influence on Biological Activity

The development of raltegravir analogs has involved extensive exploration of substituent effects across its N-methyl pyrimidinone scaffold. nih.gov Research into derivatives has shown that modifications at various positions can significantly alter antiviral activity. For instance, modifications at the 5-position of the pyrimidinone ring have been explored, with studies indicating that replacing the hydroxyl group can still lead to potent anti-HIV activity. nih.gov One study prepared a series of derivatives where the 5-hydroxyl group was modified, resulting in compounds with excellent anti-HIV activity, suggesting this position is amenable to substitution for optimizing properties. nih.gov

Comparative SAR Analysis of this compound with Parent Compound and Other Integrase Inhibitor Analogs

A comparative analysis places this compound within the broader context of integrase strand transfer inhibitors (INSTIs). The first-generation INSTIs, raltegravir and elvitegravir (B1684570), share a common mechanism of action but exhibit different resistance profiles. nih.gov Second-generation INSTIs, such as dolutegravir (B560016) and bictegravir, were designed to have a higher genetic barrier to resistance. mdpi.comnih.gov

The primary structural difference between these inhibitors often lies in the groups surrounding the core metal-chelating pharmacophore. The 4-fluorobenzyl group of raltegravir is a key feature distinguishing it from elvitegravir, which has a more complex side chain. Comparing the activity of this compound to raltegravir provides direct evidence of the fluorine atom's role. For instance, if defluorination leads to a significant loss of potency, it underscores the importance of the specific electronic or steric properties conferred by fluorine. Conversely, if the activity is retained, it might suggest that a simple hydrophobic benzyl group is sufficient for this interaction, opening avenues for other substitutions.

CompoundKey Structural FeatureReported Impact on Activity
Raltegravir4-Fluorobenzyl groupPotent inhibition of wild-type HIV-1 integrase. nih.gov
This compoundBenzyl group (lacks fluorine)Expected to modulate binding affinity within the hydrophobic pocket.
ElvitegravirQuinoline core with different side chainPotent inhibitor, but with a distinct resistance profile from raltegravir. nih.gov
Raltegravir Analog (Compound 11)Sulfone on pyrimidone scaffoldShowed a CIC95 of 20 nM in 50% NHS. nih.gov
Raltegravir Analog (Compound 12)N-methyl amide on pyrimidone scaffoldShowed a CIC95 of 10 nM in 50% NHS. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design Principles

QSAR models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. biorxiv.org For HIV-1 integrase inhibitors, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed using raltegravir, elvitegravir, and their analogs. nih.gov These models provide insights into the structural requirements for potent inhibition by mapping the steric, electrostatic, and hydrophobic fields of the molecules. nih.gov

A QSAR model built on a diverse set of raltegravir analogs can quantify the contribution of the 4-fluoro substituent. The model could predict the activity of this compound and explain any observed differences in potency based on changes in specific molecular descriptors. For example, CoMSIA contour maps can visualize regions where specific properties are favorable or unfavorable for activity. The removal of the fluorine atom would alter the electrostatic and hydrophobic fields in the region of the benzyl ring, and the QSAR model would correlate this change to a predicted increase or decrease in inhibitory concentration. Such models serve as predictive tools for the rational design of next-generation inhibitors, guiding chemists to make modifications that are likely to enhance efficacy. nih.govresearchgate.net

Analysis of Conformational Preferences and Stereochemical Effects on Activity

The three-dimensional conformation of an inhibitor when bound to its target enzyme is critical for its activity. While raltegravir is an achiral molecule, the principles of stereochemistry are paramount in drug design, as biological macromolecules like enzymes are chiral. nih.govbiomedgrid.com Molecular modeling studies indicate that inhibitors must adopt a specific low-energy conformation to fit optimally within the asymmetric binding pocket of the enzyme. nih.gov

Mechanisms of Viral Resistance and Activity Against Integrase Mutants

In Vitro Selection of Resistant Viral Strains to 4-Defluoro Raltegravir (B610414)

There are no published studies detailing the in vitro selection of HIV-1 strains specifically under pressure from 4-Defluoro raltegravir.

For raltegravir, in vitro resistance selection experiments have successfully generated resistant viral strains. These studies typically involve passaging the virus in cell culture with gradually increasing concentrations of the drug. This process has led to the identification of key mutations in the integrase gene. For instance, different experimental conditions (e.g., dose escalation vs. high multiplicity of infection at a fixed concentration) have been shown to select for distinct resistance pathways, such as those involving mutations at positions Q148, N155, and Y143. pnas.orgresearchgate.net

Characterization of Integrase Mutations Conferring Reduced Susceptibility to this compound

No integrase mutations have been specifically characterized as conferring reduced susceptibility to this compound.

In contrast, resistance to raltegravir is well-characterized and primarily associated with three major mutational pathways involving substitutions at amino acid positions Y143, Q148, and N155 in the HIV-1 integrase enzyme. nih.govnih.govresearchgate.net These primary mutations can be accompanied by secondary mutations (e.g., L74M, E92Q, T97A, E138K, G140S) that often compensate for a loss in viral fitness or further increase the level of resistance. nih.govresearchgate.net

Table 1: Major Primary and Associated Secondary Resistance Mutations for Raltegravir

Primary Pathway Signature Mutation(s) Common Secondary Mutations
Y143 Pathway Y143C/H/R L74M, T97A, S230R
Q148 Pathway Q148H/K/R G140S/A, E138A/K

This table represents data for raltegravir, not this compound.

Activity Profile Against Known Integrase Inhibitor-Resistant Mutants (in vitro)

The in vitro activity profile of this compound against known INSTI-resistant mutants has not been reported in scientific literature.

For raltegravir, its activity is significantly reduced against viruses harboring the aforementioned resistance mutations. For example, the N155H mutation alone can confer approximately 10-fold resistance, while combinations like G140S/Q148H can lead to several hundred-fold resistance, rendering the drug clinically ineffective. nih.govresearchgate.net Second-generation INSTIs, such as dolutegravir (B560016), were developed to maintain activity against many of the viral strains that are resistant to first-generation inhibitors like raltegravir. researchgate.netnih.gov

Table 2: Fold Change in Susceptibility to Raltegravir for Common Resistant Mutants

Integrase Mutant Fold Change in EC50 (vs. Wild-Type)
N155H ~10-19
Q148H ~7-10
Y143C/R + T97A >18
E92Q/N155H ~55

This table represents approximate values for raltegravir based on published studies and should not be applied to this compound. researchgate.netfrontiersin.org

Biochemical and Structural Basis of Resistance to this compound

The biochemical and structural basis of resistance specific to this compound is unknown.

For raltegravir, the mechanism of resistance is understood through structural biology. Raltegravir functions by binding to the active site of the HIV-1 integrase, specifically chelating two magnesium ions, which prevents the enzyme from catalyzing the insertion of viral DNA into the host genome. researchgate.net Resistance mutations, such as Q148H and N155H, are thought to cause resistance by altering the conformation of the active site. researchgate.net These changes can either directly interfere with the binding of raltegravir or cause energetically unfavorable conformational shifts that are required for the drug to bind, thereby reducing its inhibitory activity while preserving the enzyme's catalytic function. researchgate.net The loss of the fluorine atom on the benzyl (B1604629) group of this compound would likely alter its interaction with the enzyme's active site, but without specific studies, the impact on resistance remains speculative.

Theoretical Strategies to Circumvent or Mitigate Resistance Development

There are no theoretical strategies specifically designed to address resistance to this compound.

Generally, strategies to overcome INSTI resistance focus on the development of new inhibitors with improved resistance profiles. Second-generation INSTIs like dolutegravir and bictegravir were designed to have a higher genetic barrier to resistance. They exhibit greater conformational flexibility and form more stable interactions within the integrase active site, allowing them to remain effective against many mutants that are resistant to raltegravir. nih.gov Other theoretical approaches could involve designing inhibitors that target different sites on the integrase enzyme (allosteric inhibitors) or developing compounds that can accommodate the structural changes induced by resistance mutations.

Advanced Drug Design Concepts and Future Research Directions

Rational Design of Next-Generation Integrase Inhibitors Based on 4-Defluoro Raltegravir (B610414) Insights

The rational design of novel drugs hinges on a deep understanding of structure-activity relationships (SAR). For integrase strand transfer inhibitors (INSTIs) like raltegravir, the mechanism involves binding to the HIV integrase active site and chelating two essential magnesium ions, thereby blocking the integration of viral DNA into the host genome. nih.gov The 4-fluorobenzyl group of raltegravir is a critical component, fitting into a hydrophobic pocket within the enzyme. youtube.comresearchgate.net

The removal of the fluorine atom to create 4-Defluoro raltegravir would subtly alter the physicochemical properties of this key structural motif. Fluorine substitution is known to influence factors such as lipophilicity, metabolic stability, and binding interactions through electrostatic forces. nih.gov An initial step in leveraging insights from this compound would be to synthesize the compound and determine how this modification affects its binding affinity and inhibitory potency compared to its parent compound.

Should the removal of fluorine prove beneficial—for example, by reducing off-target effects or altering the resistance profile—the this compound scaffold could serve as a new foundation for analog development. Conversely, if potency is reduced, this insight would still be valuable, guiding researchers to explore other substitutions on the phenyl ring to optimize interactions within the hydrophobic pocket. Structure-guided design, using crystallographic or cryo-EM data of this compound bound to the integrase enzyme, would be instrumental in rationally designing modifications to enhance potency and overcome known resistance mutations.

Table 1: Key HIV-1 Integrase Residues in Raltegravir Binding Site
Residue CategoryAmino Acid ResiduesRole in Binding
Catalytic Triad (B1167595) D64, D116, E152Coordination of Mg²⁺ ions, essential for catalysis and inhibitor chelation.
Flexible Loop Y143, Q148, G140Forms part of the active site, mutations confer resistance to INSTIs. nih.gov
Contact Residues T66, N155, K159Form direct or indirect interactions with the inhibitor, contributing to binding affinity.

This table shows the key residues for the parent compound, Raltegravir, which would be the primary focus for analyzing the binding of this compound and its potential derivatives.

Conceptual Approaches to Prodrug Strategies for Optimized Delivery or Pharmacokinetics

A significant hurdle in drug development is achieving optimal pharmacokinetic (PK) properties. Prodrugs are inactive precursors that are converted into the active drug within the body, a strategy often employed to improve solubility, membrane permeability, metabolic stability, and patient compliance. mdpi.comalquds.edu Raltegravir is cleared primarily through UGT1A1-mediated glucuronidation. nih.govnih.gov While the specific PK profile of this compound is unknown, it would likely undergo similar metabolic processes.

Conceptual prodrug strategies for the this compound scaffold could be explored to enhance its therapeutic potential. nih.gov

Ester and Carbonate Prodrugs: The core hydroxyl group is a prime candidate for modification. Creating ester or carbonate linkages at this position could mask the site of glucuronidation, potentially shifting its metabolism, increasing its half-life, or enhancing its absorption from the gastrointestinal tract. mdpi.com

Targeted Delivery: Prodrugs can be designed to exploit specific transporters in the body. For instance, linking the molecule to an amino acid could target peptide transporters, potentially increasing oral bioavailability. alquds.edu

Long-Acting Formulations: Developing a prodrug that is slowly hydrolyzed to release the active this compound could enable the creation of long-acting injectable or implantable formulations, a major goal in modern HIV therapy.

These conceptual strategies would require extensive preclinical evaluation to confirm their viability and ensure the efficient and safe conversion of the prodrug to its active form. mdpi.com

Application of Chemoinformatics, Artificial Intelligence, and Machine Learning in Analog Design

Modern drug discovery has been revolutionized by computational tools that accelerate the design-test-optimize cycle. portlandpress.com For a lead compound like this compound, these technologies would be indispensable for designing next-generation analogs.

Chemoinformatics: This field would enable the creation of vast virtual libraries of molecules based on the this compound scaffold. By systematically modifying different parts of the molecule in silico, researchers can explore a wide chemical space. Chemoinformatic tools can then be used to filter these virtual libraries based on predicted ADME (absorption, distribution, metabolism, and excretion) properties, flagging compounds with promising drug-like characteristics for synthesis.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML models can predict the biological activity of novel compounds with remarkable accuracy. mdpi.comdergipark.org.tr By training algorithms on existing datasets of known integrase inhibitors, a quantitative structure-activity relationship (QSAR) model could be built to predict the binding affinity of new this compound analogs. researchgate.net This allows for the prioritization of compounds that are most likely to be potent inhibitors, saving significant time and resources.

Generative AI: More advanced deep learning techniques, such as generative adversarial networks (GANs), can be employed to design entirely new molecules. dergipark.org.tr Using the this compound structure as a starting point, these models could generate novel chemical entities optimized for high potency, a favorable resistance profile, and ideal pharmacokinetic properties.

Table 2: Computational Tools in Analog Design
TechnologyApplication for this compound Analog DesignPotential Outcome
Chemoinformatics Creation and filtering of virtual compound libraries.Identification of analogs with favorable predicted ADME properties.
Machine Learning Predictive modeling (QSAR) of binding affinity and antiviral activity.Prioritization of high-potency candidates for chemical synthesis. mdpi.com
Molecular Docking Simulation of binding pose and interactions with the integrase active site.Understanding of SAR and rational design of improved binders.
Generative AI De novo design of novel molecules based on the core scaffold.Discovery of novel chemical matter with optimized multi-parameter profiles.

Development of Novel In Vitro Assay Methodologies for Integrase Inhibitor Research

The characterization of any new integrase inhibitor, including this compound and its derivatives, relies on a robust suite of in vitro assays. researchgate.net These assays are crucial for determining potency, mechanism of action, and spectrum of activity.

Biochemical Assays: The primary mechanism of INSTIs is the inhibition of the strand transfer step of integration. A cell-free strand transfer assay using purified recombinant integrase enzyme and oligonucleotide substrates is the gold standard for determining a compound's direct inhibitory activity (IC50). nih.govnih.gov A complementary 3'-processing assay can confirm the inhibitor's specificity for the strand transfer step. mdpi.comresearchgate.net

Cell-Based Assays: To assess antiviral activity in a biological context, cell-based assays are essential. Single-round infectivity assays are used to measure a compound's ability to block viral replication in a controlled setting, yielding an effective concentration (EC50). nih.gov Multiple-round replication assays using primary human cells, such as peripheral blood mononuclear cells (PBMCs), provide a more clinically relevant measure of antiviral potency.

Novel Assay Methodologies: Research in this area is advancing toward high-throughput screening (HTS) platforms capable of testing thousands of compounds rapidly. Furthermore, the development of specialized assays using viral clones containing known resistance mutations (e.g., Q148H, N155H) is critical. nih.gov Testing this compound and its analogs against a panel of these resistant viruses early in the discovery process can help identify compounds with a higher barrier to resistance.

Q & A

Q. How can researchers integrate this compound’s molecular properties into broader HIV integrase inhibitor structure-activity relationship (SAR) models?

  • Methodological Answer : Perform comparative molecular field analysis (CoMFA) or 3D-QSAR using crystallographic data of integrase-drug complexes. Include electronic descriptors (e.g., Hammett constants) to quantify defluorination effects. Validate models with leave-one-out cross-validation and external test sets .

Gaps and Future Directions

What unanswered questions exist regarding this compound’s off-target effects in non-HIV cell lines?

  • Methodological Answer : Conduct high-throughput screening (HTS) against kinase and GPCR panels. Use CRISPR-Cas9 gene editing to identify off-target pathways. Pair with transcriptomic profiling (RNA-seq) to map differentially expressed genes .

Q. How can researchers leverage omics technologies to explore this compound’s impact on host-virus interactions?

  • Methodological Answer : Integrate proteomic (mass spectrometry) and metabolomic (NMR) data to map host protein interaction networks. Use single-cell RNA sequencing (scRNA-seq) to resolve heterogeneity in viral reservoir cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.